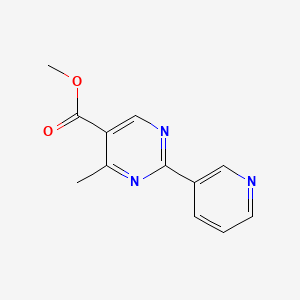

4-Methyl-2-pyridin-3-yl-pyrimidine-5-carboxylic acid methyl ester, 95%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

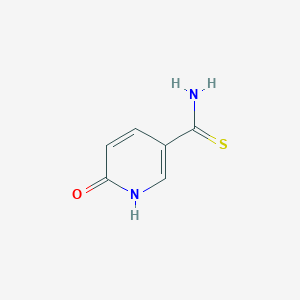

The compound “4-Methyl-2-pyridin-3-yl-pyrimidine-5-carboxylic acid methyl ester” is a heterocyclic compound that contains a pyrimidine ring and a pyridine ring . It is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as nucleotides, vitamins, and antibiotics .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the reaction of ketones, aldehydes, or esters with amidines . A copper-catalyzed cyclization of ketones with nitriles enables a facile, general, and economical synthesis of diversely functionalized pyrimidines under basic conditions . An efficient, facile, and eco-friendly synthesis of pyrimidine derivatives involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source .Molecular Structure Analysis

The molecular structure of “4-Methyl-2-pyridin-3-yl-pyrimidine-5-carboxylic acid methyl ester” includes a pyrimidine ring and a pyridine ring . The pyrimidine ring is a six-membered ring with two nitrogen atoms, while the pyridine ring is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions. For example, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines . A base-promoted intermolecular oxidation C-N bond formation of allylic C (sp3)-H and vinylic C (sp2)-H of allyllic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O2 as the sole oxidant .Mecanismo De Acción

The mechanism of action of 4-Methyl-2-pyridin-3-yl-pyrimidine-5-carboxylic acid methyl ester (95%) is not well understood. However, it is believed that the compound acts as a proton donor and can form hydrogen bonds with other molecules. This allows it to participate in various reactions, such as the synthesis of other compounds.

Biochemical and Physiological Effects

The biochemical and physiological effects of 4-Methyl-2-pyridin-3-yl-pyrimidine-5-carboxylic acid methyl ester (95%) are not well understood. However, it has been shown to have antioxidant and anti-inflammatory effects in animal models. Additionally, it has been found to inhibit the growth of certain bacteria and fungi.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 4-Methyl-2-pyridin-3-yl-pyrimidine-5-carboxylic acid methyl ester (95%) in laboratory experiments include its low cost, ease of use, and availability. Additionally, it is a relatively stable compound and is not prone to decomposition. However, it is important to note that the compound is toxic and should be handled with caution.

Direcciones Futuras

The potential future directions for research involving 4-Methyl-2-pyridin-3-yl-pyrimidine-5-carboxylic acid methyl ester (95%) include further investigation of its biochemical and physiological effects, as well as its potential applications in the development of new drugs and therapies. Additionally, further research could be conducted on its mechanism of action and its potential to act as a catalyst in the synthesis of polymers. Finally, further studies could be conducted to examine the potential of the compound in the development of new materials and technologies.

Métodos De Síntesis

4-Methyl-2-pyridin-3-yl-pyrimidine-5-carboxylic acid methyl ester (95%) can be synthesized from the reaction of 4-methyl-2-pyridin-3-yl-pyrimidine-5-carboxylic acid and methyl chloride in an aqueous solution. The reaction is carried out at room temperature and the product is isolated by filtration.

Aplicaciones Científicas De Investigación

4-Methyl-2-pyridin-3-yl-pyrimidine-5-carboxylic acid methyl ester (95%) is commonly used in scientific research as a reagent for various reactions, including the synthesis of other compounds. It is also used in the synthesis of heterocyclic compounds, such as indoles, pyridines, and pyrimidines. Additionally, it can be used as a catalyst in the synthesis of polymers, such as polyamides and polyesters.

Propiedades

IUPAC Name |

methyl 4-methyl-2-pyridin-3-ylpyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c1-8-10(12(16)17-2)7-14-11(15-8)9-4-3-5-13-6-9/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQVKEJAQUMWHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)OC)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine](/img/structure/B6353019.png)

![4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol](/img/structure/B6353021.png)